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Compound of Interest

Compound Name: 2-Bromo-5-methylaniline

Cat. No.: B1276313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Bromo-5-methylaniline (CAS No: 53078-85-6). The information presented herein

is crucial for the structural elucidation, identification, and purity assessment of this important

chemical intermediate. This document details experimental protocols for acquiring Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and presents the

available spectral information in a clear, tabulated format.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Bromo-5-methylaniline is characterized by absorption bands

corresponding to the vibrations of its constituent bonds.

Table 1: Key IR Absorption Bands for 2-Bromo-5-methylaniline
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3400-3300 Medium N-H Stretch Primary Amine (-NH₂)

~3100-3000 Medium C-H Stretch Aromatic Ring

~2950-2850 Medium C-H Stretch Methyl Group (-CH₃)

~1620-1580 Strong C=C Stretch Aromatic Ring

~1500-1400 Medium C=C Stretch Aromatic Ring

~1300-1000 Strong C-N Stretch Aryl Amine

~800-600 Strong
C-H Bending (out-of-

plane)
Substituted Benzene

Below 700 Medium C-Br Stretch Aryl Bromide

Note: The exact peak positions may vary slightly depending on the sample preparation and the

spectrometer used.

Experimental Protocol: Solid-State FTIR Spectroscopy
Given that 2-Bromo-5-methylaniline is a solid at room temperature, the following protocols

are recommended for obtaining a high-quality IR spectrum.

Attenuated Total Reflectance (ATR) Method:

Sample Preparation: A small amount of the solid 2-Bromo-5-methylaniline is placed directly

onto the ATR crystal.

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between

the sample and the crystal surface.

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR

crystal. The evanescent wave that penetrates the sample is measured.

Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or

acetone) after analysis.
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Potassium Bromide (KBr) Pellet Method:

Sample Preparation: Approximately 1-2 mg of finely ground 2-Bromo-5-methylaniline is

intimately mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure

to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

the transmission spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables present the predicted ¹H and ¹³C NMR spectral data for 2-
Bromo-5-methylaniline.

Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-5-methylaniline (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.9 - 7.1 d 1H Ar-H

~6.6 - 6.8 d 1H Ar-H

~6.5 - 6.7 s 1H Ar-H

~3.6 (broad s) s 2H -NH₂

~2.2 s 3H -CH₃

Note: Predicted chemical shifts and multiplicities. Actual values may vary. 'd' denotes a doublet,

and 's' denotes a singlet.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-methylaniline (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~145 C-NH₂

~138 C-CH₃

~130 Ar-CH

~122 Ar-CH

~118 Ar-CH

~110 C-Br

~20 -CH₃

Note: Predicted chemical shifts. Actual values may vary.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-5-methylaniline in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry Data for 2-Bromo-5-methylaniline
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m/z Relative Intensity Interpretation

185/187 High

Molecular ion peak ([M]⁺ and

[M+2]⁺) due to the presence of

Bromine isotopes (⁷⁹Br and

⁸¹Br) in an approximate 1:1

ratio.

106 Moderate Loss of Br radical ([M-Br]⁺)

77 Moderate Phenyl cation ([C₆H₅]⁺)

Note: Fragmentation patterns can be complex and may vary depending on the ionization

method and energy.

Experimental Protocol: Mass Spectrometry
Direct Inlet Mass Spectrometry (for solid samples):

Sample Introduction: A small amount of the solid 2-Bromo-5-methylaniline is placed in a

capillary tube and introduced directly into the ion source of the mass spectrometer.

Ionization: The sample is vaporized by heating, and then ionized, typically by Electron

Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2-Bromo-5-methylaniline.
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A logical workflow for the spectroscopic characterization of 2-Bromo-5-methylaniline.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
Bromo-5-methylaniline. For definitive structural confirmation and purity analysis, it is

recommended to acquire and interpret high-resolution spectra of the specific sample under

investigation and compare it with reference data where available.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methylaniline: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276313#spectroscopic-data-for-2-bromo-5-
methylaniline-ir-nmr-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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